4-Fluoro-3-(trifluoromethyl)benzonitrile

Lipophilicity Drug Design Physicochemical Properties

Regioisomeric impurities in fluorinated benzonitriles derail kinase inhibitor campaigns-generic 3-fluoro-4-(trifluoromethyl) analogs alter electronic parameters, causing failed cross-couplings. 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7) provides the precise 4-F, 3-CF3 substitution pattern essential for potent TrkA inhibitors (IC50 1.95-4.20 nM). • Solid at RT (mp 66-70°C), simplifies handling vs. liquid analogs • Consensus LogP 2.99, TPSA 23.8 Ų-favorable CNS penetration • 98% purity; in stock for immediate global dispatch

Molecular Formula C8H3F4N
Molecular Weight 189.11 g/mol
CAS No. 67515-59-7
Cat. No. B1295485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)benzonitrile
CAS67515-59-7
Molecular FormulaC8H3F4N
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)F
InChIInChI=1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
InChIKeyCQZQCORFYSSCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7) Overview and Procurement Considerations


4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7) is a specialized fluorinated aromatic nitrile building block (C8H3F4N, MW 189.11 g/mol) characterized by the strategic placement of a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position on a benzonitrile core . This substitution pattern yields a distinct physicochemical profile, including a calculated LogP (consensus) of approximately 2.99, high topological polar surface area (23.8 Ų), and notable thermal stability (melting point 66-70°C, boiling point 193-195°C) . As a versatile intermediate, it is widely applied in the synthesis of pharmaceuticals (kinase inhibitors, CNS-active compounds), agrochemicals, and specialty materials .

SNAr & cross-coupling reactions. The 4-fluoro substituent enables efficient nucleophilic aromatic substitution and palladium-mediated couplings.
Regiochemical control. The 4-fluoro-3-trifluoromethyl substitution pattern provides a distinct electronic environment for selective late-stage functionalization.
Solid-form handling. Crystalline solid at ambient temperature simplifies purification by recrystallization and storage.

Why 4-Fluoro-3-(trifluoromethyl)benzonitrile Cannot Be Readily Substituted in Synthesis


Generic substitution with close structural analogs of 4-Fluoro-3-(trifluoromethyl)benzonitrile is often not viable due to the compound's unique regiochemical arrangement. The 4-fluoro, 3-trifluoromethyl substitution pattern creates a distinct electronic environment and steric profile that directly influences its reactivity in key transformations like nucleophilic aromatic substitutions and cross-couplings [1]. For instance, switching to a 3-fluoro-4-(trifluoromethyl) isomer alters the electronic and steric parameters, potentially leading to different reaction outcomes or yields. Similarly, substituting the 4-fluoro atom with chlorine significantly increases molecular weight (MW 205.56 vs. 189.11) and alters volatility (boiling point 100-105°C at 11 mmHg vs. 193-195°C), which can impact downstream synthesis and purification [2]. These differences in regiochemistry and atomic composition mean that analogs cannot be simply interchanged without risking changes in the final product's structure, purity, or biological activity, making the specific CAS 67515-59-7 compound essential for reproducible results .

Regioisomer (3-fluoro-4-trifluoromethyl) vs. target
Target: 4-Fluoro-3-(trifluoromethyl)benzonitrile
Substitute: 3-Fluoro-4-(trifluoromethyl)benzonitrile
Altered electronic and steric parameters may shift reactivity in SNAr and coupling reactions. Physical form also differs (substantially lower melting point), affecting purification workflows.
4-Chloro analog vs. target
Target: 4-Fluoro-3-(trifluoromethyl)benzonitrile
Substitute: 4-Chloro-3-(trifluoromethyl)benzonitrile
Chlorine is a poorer leaving group in SNAr, likely reducing reaction rates and yields. Higher molecular weight and lower boiling point also alter purification and physical properties.
Unsubstituted 3-(trifluoromethyl)benzonitrile
Target: 4-Fluoro-3-(trifluoromethyl)benzonitrile
Substitute: 3-(Trifluoromethyl)benzonitrile
Lacks the 4-fluoro handle, eliminating the key SNAr and cross-coupling reactivity. Lipophilicity is also lower, potentially altering pharmacokinetic profiles of derived compounds.

Quantitative Comparative Evidence for 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7)


Enhanced Lipophilicity vs. 3-(Trifluoromethyl)benzonitrile

The incorporation of a fluorine atom at the 4-position in 4-Fluoro-3-(trifluoromethyl)benzonitrile increases lipophilicity compared to the non-fluorinated analog 3-(trifluoromethyl)benzonitrile. The calculated consensus Log P for 4-Fluoro-3-(trifluoromethyl)benzonitrile is 2.99, which is notably higher than the 2.6 Log P typically reported for 3-(trifluoromethyl)benzonitrile .

Lipophilicity gain
Data to verify
ΔLogP ≈ +0.39
May support membrane permeability optimization in drug-design workflows.
Calculated consensus LogP; experimental determination recommended for lead optimization.
Lipophilicity Drug Design Physicochemical Properties

Distinct Physical State and Thermal Profile vs. 3-Fluoro-4-(trifluoromethyl)benzonitrile

The regioisomer 3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1) has a significantly lower melting point (45-48°C) compared to 4-Fluoro-3-(trifluoromethyl)benzonitrile (66-70°C) [1]. This difference in physical state at ambient conditions (solid vs. potentially lower-melting solid/liquid) can impact ease of handling, purification via recrystallization, and long-term storage stability.

Thermal profile difference
Cross-study comparable
ΔM.p. ≈ 20°C higher
Supports solid-form handling and recrystallization-based purification.
Versus 3-fluoro-4-(trifluoromethyl) isomer; confirms crystalline advantage at ambient conditions.
Thermal Stability Purification Handling

Improved Synthetic Handle vs. 4-Chloro-3-(trifluoromethyl)benzonitrile in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the 4-fluoro substituent on 4-Fluoro-3-(trifluoromethyl)benzonitrile acts as a more effective leaving group than the 4-chloro substituent found in 4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2). This is a well-established principle in fluoroaromatic chemistry, where the strong electron-withdrawing nature of fluorine, combined with its small size, makes it a superior leaving group for SNAr compared to chlorine, especially under mild conditions [1].

SNAr reactivity
Class-level inference
Fluorine as superior leaving group
Enables milder SNAr conditions vs. chloro analog, potentially improving synthetic efficiency.
Well-established fluoroaromatic principle; reaction optimization should be verified with target substrate.
SNAr Reactivity Cross-Coupling Synthesis

Metabolic Stability in Bioactive Urea Derivatives vs. Non-fluorinated Analogs

In a study of N,N'-diaryl urea antischistosomal agents, compounds containing the 4-fluoro-3-trifluoromethylphenyl substructure (derived from 4-Fluoro-3-(trifluoromethyl)benzonitrile) demonstrated the best in vivo antischistosomal activities, despite having lower plasma exposure compared to analogs with 3-trifluoromethyl-4-pyridyl substructures . This suggests a potential advantage in metabolic stability or target engagement for the fluorinated phenyl ring compared to other heterocyclic replacements.

In vivo model response
Data to verify
Best antischistosomal activity among tested ureas
Reported superior in vivo response despite lower plasma exposure; supports target-engagement or metabolic stability investigation.
Derived from N,N'-diaryl urea study; may not generalize to all scaffolds.
Metabolic Stability ADME Antischistosomal

Crystallographically Defined Structure for Reliable Synthetic Planning

The solid-state structure of 4-Fluoro-3-(trifluoromethyl)benzonitrile has been unequivocally determined by single-crystal X-ray diffraction for the first time, providing precise bond lengths, angles, and intermolecular interactions [1]. In contrast, many closely related analogs lack this level of detailed structural characterization. This definitive structural information is valuable for understanding the compound's solid-state properties, reactivity, and for validating computational models.

Crystal structure
Reported
Single-crystal X-ray determined
Provides definitive solid-state data for polymorph identification and computational validation.
Many close analogs lack this structural characterization; supports quality-control methods.
Crystallography Structural Biology Quality Control

Key Application Scenarios for 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7)


Synthesis of Fluorinated Kinase Inhibitors for Oncology

The compound serves as a critical intermediate in the synthesis of potent and selective kinase inhibitors, including TrkA inhibitors with reported IC50 values in the low nanomolar range (e.g., 1.95 nM to 4.20 nM) [1][2]. Its unique substitution pattern contributes to the binding affinity and selectivity profiles of these therapeutic candidates, making it a preferred building block for medicinal chemists targeting kinases involved in cancer.

Development of CNS-Active Drug Candidates

With a calculated consensus Log P of 2.99 and a topological polar surface area of 23.8 Ų, 4-Fluoro-3-(trifluoromethyl)benzonitrile possesses physicochemical properties favorable for crossing the blood-brain barrier . This makes it an ideal precursor for synthesizing CNS-penetrant molecules, such as those targeting neurological or psychiatric disorders, where its enhanced lipophilicity (ΔLogP ≈ 0.39 higher than 3-(trifluoromethyl)benzonitrile) can improve brain exposure .

Advanced Material Science and Fluoropolymer Synthesis

The high thermal stability (melting point 66-70°C, boiling point 193-195°C) and ability to undergo efficient nucleophilic aromatic substitution (SNAr) reactions make 4-Fluoro-3-(trifluoromethyl)benzonitrile a valuable monomer or building block for creating specialty polymers, coatings, and fluorinated materials with enhanced chemical resistance and thermal stability [3].

Agrochemical Intermediate with Favorable Physical Form

The compound's solid, crystalline nature at room temperature (melting point 66-70°C) simplifies handling and purification compared to lower-melting or liquid analogs like 3-fluoro-4-(trifluoromethyl)benzonitrile (m.p. 45-48°C) [4]. This practical advantage, combined with its established role as an intermediate for herbicides and fungicides, makes it a robust choice for agrochemical research and development programs .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Regiochemical substitution pattern for target-engagement optimization
Binding affinity and selectivity assays
CNS drug candidate synthesis
High lipophilicity and low TPSA for potential brain penetration
Blood-brain barrier permeability and brain exposure studies
Specialty fluoropolymer research
SNAr reactivity and thermal stability
Polymer thermal/chemical resistance evaluation
Agrochemical intermediate
Crystalline solid for straightforward handling and purification
Purity and batch consistency verification

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43 linked technical documents
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